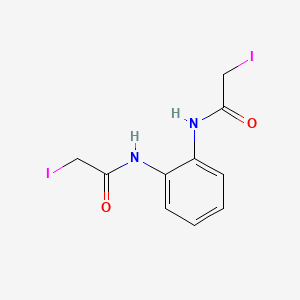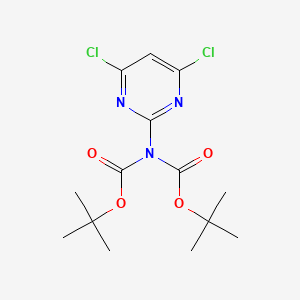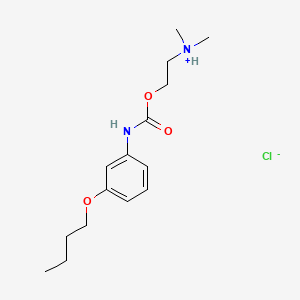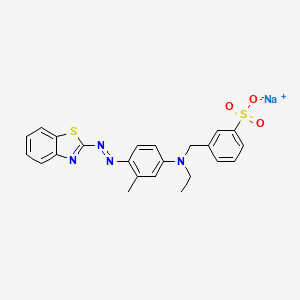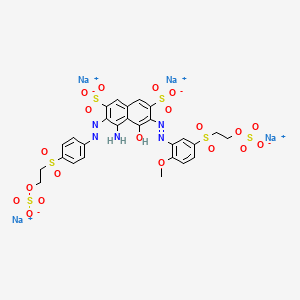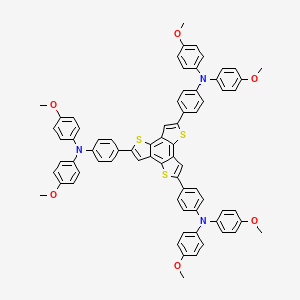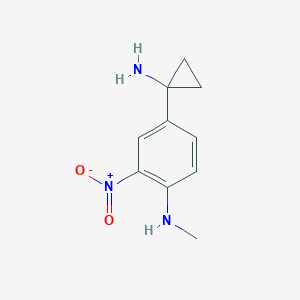
Benzenamine, 4-(1-aminocyclopropyl)-N-methyl-2-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4-(1-aminocyclopropyl)-N-methyl-2-nitro- is an organic compound that features a benzenamine core substituted with an aminocyclopropyl group, a nitro group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(1-aminocyclopropyl)-N-methyl-2-nitro- typically involves multi-step organic reactions. One common method includes the nitration of N-methylbenzenamine followed by the introduction of the aminocyclopropyl group through a cyclopropanation reaction. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 4-(1-aminocyclopropyl)-N-methyl-2-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Benzenamine, 4-(1-aminocyclopropyl)-N-methyl-2-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzenamine, 4-(1-aminocyclopropyl)-N-methyl-2-nitro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Aniline: A simpler aromatic amine with a similar structure but without the cyclopropyl and nitro groups.
N-methylbenzenamine: Similar structure but lacks the nitro and aminocyclopropyl groups.
4-nitroaniline: Contains the nitro group but lacks the aminocyclopropyl and N-methyl groups.
Uniqueness
Benzenamine, 4-(1-aminocyclopropyl)-N-methyl-2-nitro- is unique due to the presence of the aminocyclopropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering functionalities not found in simpler analogs.
Propiedades
Número CAS |
749195-18-4 |
|---|---|
Fórmula molecular |
C10H13N3O2 |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
4-(1-aminocyclopropyl)-N-methyl-2-nitroaniline |
InChI |
InChI=1S/C10H13N3O2/c1-12-8-3-2-7(10(11)4-5-10)6-9(8)13(14)15/h2-3,6,12H,4-5,11H2,1H3 |
Clave InChI |
XFOQPVYRINYXTA-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=C(C=C1)C2(CC2)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)-, monosodium salt](/img/structure/B13783813.png)
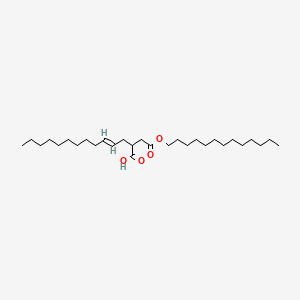
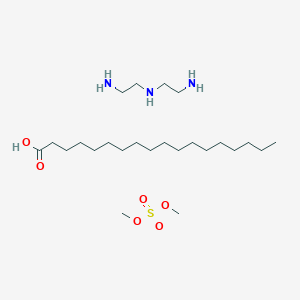
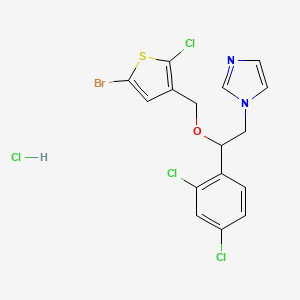
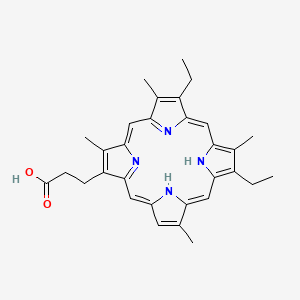
![3-Cyclobutyl-4-methyl-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13783845.png)
